molecular formula C19H18N4O3S B2824331 1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946219-22-3

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2824331
CAS No.: 946219-22-3
M. Wt: 382.44
InChI Key: BYGGHEYQCRESNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several pharmaceutically relevant motifs, including a urea bridge, an indole system, and a sulfonyl group. The urea functionality is a privileged scaffold in drug design due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high affinity and specificity . Furthermore, indole derivatives are widely recognized for their broad spectrum of biological activities, serving as key structural components in compounds with demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The integration of a sulfonyl ethyl chain adds to the molecular diversity, potentially influencing the compound's solubility and binding characteristics. Researchers can utilize this chemical as a valuable building block for the synthesis of more complex molecules or as a core structure for screening against various biological targets. Its structure presents opportunities for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research purposes in laboratory settings only. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-18(15-7-3-5-9-17(15)22-13)27(25,26)11-10-21-19(24)23-16-8-4-2-6-14(16)12-20/h2-9,22H,10-11H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGGHEYQCRESNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-bromobenzonitrile, undergoes a nucleophilic substitution reaction with an appropriate amine to form the 2-cyanophenyl intermediate.

    Indole Derivative Preparation: The indole derivative is synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Coupling Reaction: The cyanophenyl intermediate is then coupled with the indole derivative using a sulfonyl chloride reagent under basic conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The sulfonyl urea linkage can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonyl urea linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Antidiabetics (e.g., Glimepiride)

Glimepiride (1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea) shares the sulfonylurea backbone but differs in key substituents:

  • Core structure : Both contain sulfonyl-linked urea, but glimepiride integrates a pyrroline carboxamido group and trans-4-methylcyclohexyl substituent, enhancing pancreatic β-cell specificity .
  • Pharmacological activity : Glimepiride’s third-generation design improves insulin secretion and peripheral sensitivity, whereas the target compound’s indole-sulfonyl group may confer unique receptor-binding profiles (e.g., kinase or GPCR modulation) .
Feature Target Compound Glimepiride
Urea Substituent 1 2-Cyanophenyl p-Sulfonylethyl-pyrroline carboxamido phenyl
Urea Substituent 2 2-((2-Methylindol-3-yl)sulfonyl)ethyl trans-4-Methylcyclohexyl
Therapeutic Target Hypothetical kinase/GPCR Pancreatic β-cells (KATP channels)
Molecular Weight ~414.45 g/mol (calculated) 490.62 g/mol

Cyanophenyl Urea Derivatives

Compounds like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f) and 1-(4-cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) provide insights into electronic and steric effects:

  • Aryl substituents : Chloro or trifluoromethoxy groups in analogs enhance lipophilicity, while the target’s indole-sulfonyl moiety adds hydrogen-bonding capacity.
Compound Substituent 1 Substituent 2 Yield (%) ESI-MS [M+H]+
6f 4-Cyanophenyl 3-Chlorophenyl 88.5 272.0
6h 4-Cyanophenyl 3-(Trifluoromethoxy)phenyl 84.8 322.1
Target Compound 2-Cyanophenyl 2-((2-Methylindol-3-yl)sulfonyl)ethyl N/A ~414.45 (calc.)

Indole-Containing Ureas

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea highlights the role of indole positioning:

  • Substituent effects: The 2-methylphenyl group in the analog vs. the target’s 2-cyanophenyl group may shift selectivity toward different biological targets (e.g., serotonin receptors vs. kinases).

Thiourea Analogs

1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea demonstrates:

  • Urea vs. thiourea : Thioureas generally exhibit weaker hydrogen-bonding capacity but higher lipophilicity, suggesting the target compound may have stronger receptor affinity but lower membrane permeability.
  • Sulfonyl vs. thiophene : The sulfonyl group’s electron-withdrawing nature contrasts with thiophene’s electron-rich aromaticity, altering electronic interactions in binding sites.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) to generate the 2-methylindole moiety .

Sulfonylation : React the indole with ethylenediamine sulfonyl chloride to introduce the sulfonylethyl group .

Urea Coupling : Condense 2-cyanophenyl isocyanate with the sulfonylethyl-indole intermediate under inert conditions (e.g., DMF, 0–5°C) to form the urea linkage .
Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indole C-3 sulfonation, urea NH signals at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O peaks (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺: ~427.1 Da) .

Q. What are the key structural features influencing its biological activity?

  • Methodological Answer :
  • Critical Groups :
GroupRole
2-CyanophenylEnhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
SulfonylethylStabilizes interactions via hydrogen bonding with catalytic residues (e.g., kinases) .
Urea LinkageActs as a hydrogen-bond donor/acceptor, critical for target binding .
  • Analog Studies : Replace 2-cyanophenyl with fluorophenyl (reduced potency) or chlorophenyl (similar activity), suggesting electronic effects dominate .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines be resolved?

  • Methodological Answer :
  • Experimental Design :

Dose-Response Curves : Perform triplicate assays (MTT/WST-1) across 5–6 cell lines (e.g., MCF-7, HeLa, HEK293) to establish IC₅₀ variability .

Mechanistic Profiling : Use kinase inhibition panels (e.g., DiscoverX) to identify off-target effects causing discrepancies .

Apoptosis Markers : Validate via flow cytometry (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

  • Case Study : In breast cancer models, analogs showed IC₅₀ = 2–10 µM, but variability arose from differential ERK pathway activation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : Screen with HCl or sodium salts to improve crystallinity and dissolution rates .
  • Pharmacokinetics : Administer IV/PO in rodent models and quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .

Q. How to computationally model its interaction with IDO1 for cancer immunotherapy?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Retrieve IDO1 structure (PDB: 5EK3), remove ligands, add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and dock using AutoDock Vina (grid center: heme iron) .

MD Simulations : Run 100 ns simulations (AMBER) to assess binding stability; prioritize poses with sustained H-bonds to heme propionate .

  • Validation : Compare with experimental IC₅₀ values from enzymatic assays (recombinant IDO1, kynurenine detection at 360 nm) .

Q. What crystallographic techniques resolve its binding mode with kinase targets?

  • Methodological Answer :
  • Cocrystallization : Soak compound (10 mM in DMSO) into ERK2 crystals (space group P2₁2₁2₁) and collect data at 1.8 Å resolution (synchrotron source) .
  • Refinement : Use SHELXL for structure solution (R-factor < 0.20); analyze urea interactions with DFG motif using PyMOL .

Data Contradiction Analysis

Q. Why do enzyme inhibition assays show variable potency against ERK vs. JNK kinases?

  • Methodological Answer :
  • Structural Insights : ERK’s larger ATP-binding pocket accommodates the 2-cyanophenyl group, while JNK’s steric constraints reduce affinity .
  • Assay Conditions :
ParameterERK (IC₅₀ = 0.5 µM)JNK (IC₅₀ = 15 µM)
ATP Concentration10 µM100 µM
Preincubation Time30 min5 min
  • Resolution : Standardize ATP levels (50 µM) and preincubation (15 min) to minimize variability .

Structural Analogs and SAR

Q. How do structural modifications impact biological activity?

  • Comparative Data :
AnalogModificationIC₅₀ (ERK)Key Finding
Parent CompoundNone0.5 µMBaseline
2-FluorophenylCyanophenyl → Fluorophenyl8.2 µM16-fold loss due to reduced π-stacking
Indole N-Benzyl2-Methyl → Benzyl0.3 µMImproved hydrophobic contact
  • Takeaway : Electron-withdrawing groups (cyano) and indole substitutions are critical for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.